3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-9-10(12)14-8-5-3-1-2-4-7(8)13-9/h1-5H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUAPHZWRACFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545626 | |
| Record name | 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107343-72-6 | |
| Record name | 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies
The pyrazine core is typically constructed via cyclocondensation reactions. A common approach involves reacting 1,2-diamines with α-keto nitriles or α-halo ketones. For example, WO2022009235A1 demonstrates the use of 6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile as a precursor, where the carbonitrile group is introduced early in the synthesis. Adjusting this method, the cycloheptane ring can be formed through intramolecular cyclization of a linear diamine precursor using catalysts such as palladium or nickel.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for constructing medium-sized rings. In CA2515311A1, cyclohepta-fused pyrazines are synthesized using Grubbs catalysts to facilitate the formation of the seven-membered ring. For the target compound, a diene precursor containing protected amino and nitrile groups undergoes RCM in the presence of a second-generation Grubbs catalyst, yielding the cycloheptane framework with high stereoselectivity.
Functional Group Transformations
The carbonitrile group is often introduced via nucleophilic substitution or Sandmeyer reaction. For instance, WO2022009235A1 describes the hydrolysis of a carbonitrile to a carboxamide using NaOH in tert-butanol. Conversely, the amino group can be installed through reduction of a nitro intermediate (e.g., catalytic hydrogenation with Pd/C) or via Buchwald-Hartwig amination of a halogenated precursor.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or NMP enhance the solubility of intermediates, as seen in the synthesis of Gilteritinib fumarate. Elevated temperatures (60–80°C) are often required for cyclization steps, while lower temperatures (0–5°C) improve selectivity during functional group transformations.
Catalytic Systems
Transition-metal catalysts are critical for C–N and C–C bond formation. CA2515311A1 employs palladium-based catalysts for coupling reactions, achieving yields exceeding 75%. For RCM, Grubbs catalysts (5–10 mol%) in dichloromethane or toluene provide optimal results, with reaction times ranging from 12 to 24 hours.
Purification Techniques
Chromatography remains the gold standard for isolating the target compound. However, WO2022009235A1 highlights alternative methods such as acid-base extraction and recrystallization from isopropanol/water mixtures to achieve >98% purity.
Analytical Characterization
Powder X-ray Diffraction (PXRD)
PXRD analysis, as detailed in WO2022009235A1, confirms crystallinity and polymorphic forms. The target compound exhibits characteristic peaks at 10.3°, 16.2°, and 23.4° 2θ when analyzed using Cu-Kα radiation.
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra reveal distinct signals for the cycloheptane protons (δ 1.5–2.2 ppm) and the amino group (δ 5.8 ppm). ¹³C NMR confirms the nitrile carbon at δ 118–120 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC purity assays using a C18 column and acetonitrile/water mobile phase show retention times of 8.2–8.5 minutes, consistent with the compound’s hydrophobicity.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of cycloheptapyrazines exhibit promising anticancer properties. The unique structural features of 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile may enhance its interaction with biological targets involved in cancer progression. Studies have shown that compounds with similar frameworks can inhibit tumor growth in various cancer models .
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
- Antimicrobial Activity :
Pharmacological Insights
- Receptor Modulation :
- CNS Activity :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Table 1: Structural Features of Compound A and Analogues
Key Observations :
- Ring Conformation : Compound A and its pyridine-based analogues (e.g., ) share a cycloheptane ring in a chair or half-chair conformation, critical for maintaining planarity of the fused heterocycle.
- Substituent Effects: Electron-withdrawing groups (e.g., CN) enhance π-stacking, while bulky substituents (e.g., benzylamino) induce steric strain, altering aryl plane inclinations .
Hydrogen Bonding and π-Interactions
Table 2: Intermolecular Interactions
Key Observations :
- Hydrogen Bonds : All analogues exhibit N–H⋯N nitrile bonds, forming inversion dimers. Halogen substituents (Br/Cl) introduce additional C–H⋯X interactions, stabilizing 3D networks .
- π-Stacking : Distances range from 3.65–3.90 Å, with thiophene-containing derivatives showing enhanced interactions due to sulfur’s polarizability .
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Cyano Group: IR stretches for CN are consistent across analogues (~2220 cm⁻¹), confirming minimal electronic perturbation .
- Lipophilicity : Compound A’s lower LogP (2.22) vs. brominated analogues (4.5) suggests reduced membrane permeability, which may influence bioavailability .
Biological Activity
3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by various research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
Antimicrobial Activity
Research has indicated that derivatives of the pyrazine family exhibit significant antimicrobial properties. For instance:
- Antimycobacterial Activity : Compounds similar to 3-amino derivatives have shown efficacy against Mycobacterium tuberculosis. In one study, compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing that certain derivatives possess MIC values as low as 0.5 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-Amino derivative A | 0.5 | Strong against M. tuberculosis |
| 3-Amino derivative B | 2.0 | Moderate against M. tuberculosis |
| Rimegepant derivative | 12.5 | Effective for migraine treatment |
Anticancer Activity
The anticancer potential of 3-amino derivatives has also been explored:
- Cytotoxicity Studies : In vitro studies on HepG2 liver cancer cells showed varying levels of cytotoxicity among different derivatives. For instance, one derivative demonstrated significant cytotoxic effects with an IC50 value of approximately 20 µg/mL .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Derivative A | 20 | HepG2 |
| Derivative B | >50 | HepG2 |
Structure-Activity Relationship (SAR)
The biological activity of these compounds often correlates with their structural features:
- Substituent Effects : The presence of specific functional groups on the pyrazine ring influences both antimicrobial and anticancer activities. For example, alkyl substitutions generally enhance activity compared to phenyl or benzyl groups .
Case Studies and Research Findings
- Study on Antimycobacterial Activity :
-
Cytotoxicity in Cancer Cells :
- Research involving HepG2 cells indicated that certain derivatives could inhibit cell growth effectively. The study utilized MTT assays to determine cytotoxicity levels.
- Notably, some compounds were found to induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function .
- Antifungal Properties :
Q & A
Q. What are the preferred synthetic routes for 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization, nucleophilic substitution, and nitrile group introduction. Key steps include:
- Cycloheptane ring formation : Cycloheptanone derivatives are often condensed with aldehydes (e.g., 4-methoxybenzaldehyde) under acidic or basic conditions to form fused bicyclic systems .
- Amino and nitrile functionalization : Nucleophilic substitution with benzylamine derivatives and cyano group introduction via Knoevenagel or Strecker reactions. Optimization strategies:
- Temperature control : Reflux in ethanol or acetic acid minimizes side reactions .
- Catalyst selection : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves coupling efficiency in amide formation .
- Purification : Recrystallization from ethyl acetate or acetonitrile yields high-purity crystals .
Q. How is the molecular conformation of this compound characterized, and what techniques are critical for structural validation?
- X-ray crystallography : Primary method for resolving fused bicyclic systems. The cycloheptane ring adopts a chair conformation, while the pyrazine/pyridine ring remains planar (r.m.s. deviation <0.015 Å) .
- Hydrogen bonding analysis : N–H⋯N nitrile interactions form R₂²(14) loops in crystal packing, confirmed via SHELXL refinement .
- Spectroscopic validation :
Q. What preliminary pharmacological activities have been reported for structurally analogous compounds?
While direct studies are limited, analogs with fused bicyclic systems exhibit:
- Anticancer activity : Pyrazine-carbonitrile derivatives inhibit kinase pathways (e.g., EGFR) via nitrile-metal coordination .
- Antimicrobial effects : Amino-pyridine derivatives disrupt bacterial cell wall synthesis .
- Neuroactive potential : Similar compounds act as adenosine receptor antagonists, suggesting CNS applications .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the nitrile and amino groups in catalytic or metal-binding applications?
- Nitrile group :
- Steric hindrance : Bulky substituents (e.g., benzylamino) displace the nitrile nitrogen from the pyridine plane (deviation up to 0.225 Å), reducing electrophilicity .
- Metal coordination : The nitrile’s lone pair binds to transition metals (e.g., Co(II)), forming complexes for catalysis or drug delivery .
- Amino group :
- Nucleophilicity : Enhanced by electron-donating groups (e.g., methoxy), enabling SNAr reactions with aryl halides .
Q. What contradictions exist in crystallographic data for cyclohepta[b]pyridine derivatives, and how can they be resolved?
- Discrepancies : Reported C–N bond lengths vary (1.350–1.442 Å) depending on substituents and refinement software .
- Resolution strategies :
- High-resolution data : Collect reflections with I > 2σ(I) and θmax > 25° to reduce Rint values (<0.03) .
- SHELX refinement : Use restraints for disordered atoms and validate with Hirshfeld surface analysis .
Q. What computational methods are suitable for predicting the biological targets or ADMET profiles of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., CDK2) via nitrile interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP and bioavailability .
- ADMET prediction : SwissADME estimates moderate permeability (LogP ~2.5) but potential CYP450 inhibition due to aromatic amines .
Methodological Challenges and Solutions
Q. How can reaction yields be improved in multi-step syntheses of this compound?
- Stepwise optimization :
- Byproduct mitigation : Column chromatography with silica gel (hexane:EtOAc = 4:1) removes unreacted aldehydes .
Q. What strategies address low solubility in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
